3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWALTPKBCZBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and General Preparation Strategies
1.1 Nucleophilic Substitution Approach
The most common synthetic route involves the nucleophilic substitution of a thiol derivative with an azetidine precursor:
- Reactants: 4-chlorothiophenol and azetidine or azetidin-3-ol derivatives.
- Base Catalyst: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol, enhancing nucleophilicity.
- Solvents: Typically polar aprotic or inert solvents such as tetrahydrofuran (THF), ethanol, or methanol.
- Reaction Conditions: The reaction is carried out under reflux or at elevated temperatures to promote substitution.
- Salt Formation: Post-reaction, treatment with hydrochloric acid yields the hydrochloride salt of the compound.
This method relies on the nucleophilic attack of the thiolate anion on the azetidine electrophile, forming the sulfanyl linkage.
1.2 Iron-Catalyzed Thiol Alkylation
A more recent and efficient method reported involves iron-catalyzed thiol alkylation of azetidinols:
- Catalyst: Iron-based catalysts facilitate the direct coupling of thiols with azetidin-3-ols.
- Mechanism: Proceeds via formation of an azetidine carbocation intermediate, which is attacked by the thiol nucleophile.
- Protecting Groups: The azetidine nitrogen is often protected with a carbobenzyloxy (N-Cbz) group to improve reactivity and selectivity.
- Advantages: This method offers excellent yields, mild reaction conditions, and broad substrate scope.
This catalytic approach represents an advancement over traditional nucleophilic substitution, enabling more efficient synthesis of 3-aryl-3-sulfanyl azetidines, including the 4-chlorophenyl derivative.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| 1 | Deprotonation of 4-chlorothiophenol | Ethanol, Methanol, or THF | Reflux or boiling point | Use NaH or K2CO3 as base to generate thiolate |
| 2 | Nucleophilic substitution with azetidine | Same as above | 20°C to reflux | Reaction monitored by HPLC to optimize yield |
| 3 | Hydrochloric acid treatment | Aqueous HCl | Room temperature | Formation of hydrochloride salt |
| 4 | Iron-catalyzed thiol alkylation (alternative) | THF or other ethers | Mild, often room temp. | Requires N-Cbz protected azetidinols, iron catalyst |
Purification and Characterization
- Purification: Recrystallization from polar aprotic solvents such as acetonitrile/water mixtures or chromatographic techniques are employed to achieve high purity.
- Characterization:
- NMR (1H and 13C): Confirms azetidine ring and sulfanyl linkage.
- FT-IR: Detects characteristic C-S stretching vibrations (600–700 cm⁻¹) and NH+ bands (2500–3000 cm⁻¹).
- Mass Spectrometry: High-resolution ESI+ mode confirms molecular ion and chlorine isotopic pattern.
Research Findings and Methodological Insights
- Reaction Efficiency: Optimization via Design of Experiments (DoE) helps identify critical parameters such as solvent polarity, temperature, and reagent stoichiometry to maximize yield and minimize side reactions.
- Reaction Monitoring: HPLC tracking of intermediates is recommended to ensure reaction completion and purity.
- Safety Considerations: Due to potential HCl release and sensitivity of sulfanyl groups to oxidation, reactions should be conducted under inert atmosphere with appropriate PPE and waste neutralization.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | Base-mediated reaction of 4-chlorothiophenol with azetidine | Well-established, scalable | Requires elevated temperatures, longer reaction times |
| Iron-Catalyzed Thiol Alkylation | Catalytic coupling of thiols with N-Cbz azetidinols | Mild conditions, high yields, broad substrate scope | Requires protected azetidine, catalyst availability |
| Post-reaction Salt Formation | Treatment with HCl to obtain hydrochloride salt | Enhances compound stability and solubility | Additional purification step needed |
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the azetidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated azetidine derivatives.
Substitution: Azetidine derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
Pharmacological Applications
The pharmacological applications of 3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride are primarily centered around its potential as an anti-cancer agent and anti-inflammatory drug . Compounds with similar azetidine structures have demonstrated significant bioactivity, making them candidates for further investigation.
Anticancer Activity
Research indicates that azetidine derivatives may exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound could interact with cellular pathways involved in tumor growth and proliferation. The presence of the chlorophenyl group may enhance its binding affinity to biological targets, potentially improving its efficacy against cancer cells.
- Case Study: A study on related azetidine compounds showed promising results in inhibiting the growth of breast cancer (MCF-7) and lung carcinoma (SK-LU-1) cell lines, with IC50 values indicating effective cytotoxicity .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties, which are critical in treating conditions like arthritis and other inflammatory diseases. The sulfanyl group could play a role in modulating inflammatory pathways.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the 4-chlorophenyl group enhances its ability to interact with hydrophobic pockets in proteins, while the azetidine ring provides structural rigidity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride (hypothetical) with structurally related compounds from the evidence, focusing on molecular properties, solubility, and applications:
| Compound Name | CAS No. | Molecular Formula | Mol. Weight (g/mol) | Core Structure | Substituent/Linkage | Solubility | Reported Biological Activity | Storage |
|---|---|---|---|---|---|---|---|---|
| 3-(4-Chlorophenyl)azetidine hydrochloride | 7606-31-7 | C₉H₁₁Cl₂N | 204.09 | Azetidine | Direct 4-chlorophenyl | Not reported | Not reported | Not reported |
| 3-[(4-Chlorophenyl)sulfanyl]piperidine hydrochloride | 101768-48-3 | C₁₁H₁₄ClNS·HCl | 264.21 | Piperidine | 4-Chlorophenylsulfanyl (-S-) | Not reported | Not reported | Not reported |
| 3-(4-Chlorophenoxy)azetidine hydrochloride | Not specified | C₁₀H₁₃Cl₂NO₂ | 262.12 | Azetidine | 4-Chlorophenoxy (-O-) | Not reported | Not reported | Avoid inhalation/skin contact |
| BF 2649 (1-[3-[3-(4-Chlorophenyl)propoxy]propyl]-piperidine hydrochloride) | 903576-44-3 | C₁₇H₂₆ClNO·HCl·½H₂O | 341.32 | Piperidine | 3-(4-Chlorophenyl)propoxy chain | Soluble in water, DMSO, ethanol (≤100 mM) | Histamine H1 receptor inverse agonist (EC₅₀ = 1.5 nM); nootropic effects | Desiccate at room temperature |
Key Structural and Functional Differences:
Core Heterocycle :
- Azetidine derivatives (e.g., 3-(4-chlorophenyl)azetidine hydrochloride) have a strained four-membered ring, which may enhance reactivity but reduce metabolic stability compared to six-membered piperidine analogs (e.g., BF 2649) .
Pharmacological Activity :
- BF 2649 demonstrates direct CNS activity as a histamine H1 receptor inverse agonist, attributed to its extended propoxy chain and piperidine core, which enhance brain penetrance . Azetidine derivatives lack documented receptor-specific activity in the evidence.
Research Implications and Limitations
- Azetidine vs. Piperidine : Smaller azetidine rings may offer advantages in steric selectivity for target binding but could compromise metabolic stability .
- Sulfanyl vs. Oxy Linkers : Sulfur’s lower electronegativity compared to oxygen may alter electronic interactions with biological targets, as seen in kinase inhibitors and receptor modulators .
- Data Gaps: Limited solubility and activity data for azetidine derivatives highlight the need for further experimental characterization.
Biological Activity
3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride (CAS No. 1864014-16-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique azetidine ring substituted with a chlorophenylsulfanyl group, which contributes to its biological properties. The hydrochloride form enhances solubility, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can modulate enzymatic activities and receptor functions, leading to various pharmacological effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It might interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.
Antimicrobial Activity
Research has indicated that compounds similar to 3-[(4-Chlorophenyl)sulfanyl]azetidine exhibit antimicrobial properties. For instance, derivatives containing the chlorophenylsulfanyl moiety have shown significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Activity Against Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 |
| Compound B | Bacillus subtilis | 1.13 |
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Studies on related compounds indicate that they may target key enzymes involved in tumor proliferation .
Case Studies
- Antitubercular Activity : A study evaluated the effectiveness of azetidine derivatives against Mycobacterium tuberculosis. Results showed promising activity, suggesting that modifications to the azetidine structure could enhance its antitubercular properties .
- Enzyme Inhibition Studies : In vitro studies demonstrated that certain derivatives exhibited strong inhibitory effects on acetylcholinesterase (AChE) and urease, indicating potential applications in treating neurological disorders and managing urea levels in the body .
Synthesis and Evaluation
The synthesis of this compound involves multi-step chemical reactions that ensure the purity and efficacy of the final product. Evaluation methods include:
- NMR Spectroscopy : Used for structural elucidation.
- Biological Assays : Conducted to assess antimicrobial and anticancer activities.
Pharmacological Profiles
Recent studies have focused on the pharmacological profiles of related compounds, emphasizing their potential as multifunctional agents. The following table summarizes key findings from various studies:
Q & A
Q. What are the recommended synthetic routes for 3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-azetidinethiol and 4-chlorophenylsulfonyl chloride, followed by HCl salt formation. To optimize efficiency:
- Use statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry) .
- Employ HPLC monitoring to track intermediate formation and minimize side reactions .
- Purify via recrystallization in polar aprotic solvents (e.g., acetonitrile/water mixtures) to enhance yield .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm azetidine ring geometry and sulfanyl group positioning via coupling constants and chemical shifts (e.g., δ 3.5–4.0 ppm for azetidine protons) .
- FT-IR : Validate sulfanyl (C-S) stretching vibrations at 600–700 cm⁻¹ and NH⁺ (HCl salt) bands at 2500–3000 cm⁻¹ .
- Mass Spectrometry (HRMS) : Use ESI+ mode to detect [M+H]+ ions and isotopic patterns consistent with chlorine .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Store in airtight containers under inert gas (N₂/Ar) to prevent sulfanyl group oxidation .
- Use fume hoods and PPE (gloves, goggles) due to potential HCl release during decomposition .
- Dispose of waste via neutralization with 10% NaHCO₃ before transferring to certified hazardous waste facilities .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction conditions for its synthesis?
- Methodological Answer :
- Use quantum chemical calculations (DFT) to model transition states and identify energy barriers in sulfanyl-azetidine bond formation .
- Apply machine learning (e.g., COMSOL Multiphysics) to predict solvent effects and optimal reagent ratios .
- Validate predictions with microreactor trials to test scalability under flow conditions .
Q. What strategies resolve contradictions between computational predictions and experimental data in its biological activity studies?
- Methodological Answer :
- Perform dose-response assays across multiple cell lines to account for receptor polymorphism .
- Use molecular dynamics simulations to assess target binding under physiological pH and salinity, which may alter protonation states of the azetidine ring .
- Cross-validate results with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. How do advanced chromatographic methods improve purity analysis?
- Methodological Answer :
- 2D-LC/MS : Separate isobaric impurities (e.g., sulfoxide byproducts) using orthogonal columns (C18 + HILIC) .
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed, using cellulose-based columns .
- In silico retention time modeling (e.g., ACD Labs) reduces trial runs by 40% .
Data Analysis and Validation
Q. How should researchers statistically validate reproducibility in synthetic batches?
- Methodological Answer :
- Apply multivariate analysis (PCA or PLS) to batch data, focusing on critical quality attributes (CQAs) like purity and yield .
- Use control charts (e.g., Shewhart charts) to monitor process stability over 10+ batches .
Q. What methodologies address discrepancies in biological assay reproducibility?
- Methodological Answer :
- Implement blinded replicate experiments with independent lab validation to rule out operator bias .
- Apply meta-analysis frameworks to harmonize data from divergent assay conditions (e.g., IC50 variability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
